molecular formula C10H19NO2 B3097289 tert-butyl (3S)-piperidine-3-carboxylate CAS No. 1307815-43-5

tert-butyl (3S)-piperidine-3-carboxylate

Cat. No.: B3097289
CAS No.: 1307815-43-5
M. Wt: 185.26 g/mol
InChI Key: RHNAXBBEIVHVQT-QMMMGPOBSA-N
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Description

Significance of Chiral Piperidine (B6355638) Scaffolds in Advanced Organic Synthesis and Pharmaceutical Research

Chiral piperidine scaffolds are a cornerstone in medicinal chemistry and are prevalent in a vast number of active pharmaceuticals. thieme-connect.comresearchgate.netdoaj.orgupi.edu The significance of incorporating these chiral structures into drug candidates is multifaceted. The introduction of a chiral piperidine ring can modulate the physicochemical properties of a molecule, such as its solubility and lipophilicity, which are critical for its pharmacokinetic profile. thieme-connect.comresearchgate.net Furthermore, the defined three-dimensional arrangement of substituents on a chiral piperidine scaffold can lead to enhanced biological activity and selectivity for its intended target. thieme-connect.comresearchgate.net This stereochemical precision is crucial for minimizing off-target effects and improving the therapeutic index of a drug.

The therapeutic value of piperidine derivatives is highlighted by their presence in numerous commercially available drugs used to treat a range of conditions, including allergies, diabetes, inflammation, and hypertension. researchgate.net The ability of the chiral piperidine scaffold to orient functional groups in a specific spatial arrangement allows for optimal interaction with biological macromolecules like enzymes and receptors. researchgate.net Consequently, the development of molecules incorporating these scaffolds is a promising strategy for enriching chemical libraries in the ongoing fight against various diseases. thieme-connect.comresearchgate.netdoaj.org

Table 1: Impact of Chiral Piperidine Scaffolds in Drug Design

Benefit Description
Modulation of Physicochemical Properties Influences solubility, lipophilicity, and other properties affecting drug absorption, distribution, metabolism, and excretion (ADME). thieme-connect.comresearchgate.net
Enhancement of Biological Activities The specific 3D structure can lead to stronger and more specific interactions with biological targets, increasing potency. thieme-connect.comresearchgate.net
Improvement of Pharmacokinetic Properties Can lead to better oral bioavailability and a more favorable half-life in the body. thieme-connect.comresearchgate.net

| Reduction of Cardiac hERG Toxicity | The scaffold can be modified to reduce the risk of adverse cardiac effects, a common hurdle in drug development. thieme-connect.comresearchgate.net |

Academic Context and Research Focus on tert-Butyl (3S)-Piperidine-3-carboxylate

This compound is a versatile heterocyclic building block utilized in the synthesis of more complex pharmaceutical compounds. pharmaffiliates.com Its Boc (tert-butoxycarbonyl) protecting group provides stability and allows for controlled reactivity, making it a valuable intermediate. chemimpex.com Research has demonstrated its utility in creating enantiomerically pure compounds, which is critical for pharmaceuticals requiring specific stereochemistry for their therapeutic action. chemimpex.com

Academic and industrial research has leveraged this compound and its derivatives in various therapeutic areas. For instance, piperidine carboxamides derived from similar scaffolds have been identified as potent and selective antimalarial agents by targeting the Plasmodium falciparum proteasome β5 active site (Pf20Sβ5). nih.gov The (R)-enantiomer, tert-butyl (R)-3-aminopiperidine-1-carboxylate, has been used as a building block for compounds that act as γ-secretase modulators, which are of interest for their potential to lower Aβ42 production in the context of Alzheimer's disease research. pharmaffiliates.com Furthermore, the ethyl ester analogue, ethyl (S)-N-Boc-piperidine-3-carboxylate, serves as a key intermediate in the synthesis of pharmaceuticals targeting the central nervous system. chemimpex.com It is also employed in peptide chemistry to incorporate piperidine derivatives into peptide-based drugs to enhance their stability and efficacy. chemimpex.com

Table 2: Research Applications of (3S)-Piperidine-3-carboxylate Derivatives

Derivative Research Area Application
Piperidine Carboxamides Antimalarial Drug Discovery Inhibition of the P. falciparum proteasome β5 active site. nih.gov
tert-Butyl (R)-3-aminopiperidine-1-carboxylate Neuroscience (Alzheimer's) Synthesis of γ-secretase modulators to reduce Aβ42 production. pharmaffiliates.com
Ethyl (S)-N-Boc-piperidine-3-carboxylate Central Nervous System Key intermediate for various CNS-targeting pharmaceutical agents. chemimpex.com

Historical Overview of Enantiopure Piperidine Synthesis Methodologies

The synthesis of enantiopure piperidines has been a long-standing challenge and a significant area of research in organic chemistry. Historically, various strategies have been developed to achieve high levels of stereocontrol.

One of the most common and fundamental approaches involves the hydrogenation and reduction of pyridine (B92270) precursors . nih.gov While effective, these reactions often require harsh conditions and the use of transition metal catalysts, and achieving high stereoselectivity can be difficult. nih.gov To overcome these limitations, chemists have developed more sophisticated methods.

More recent and advanced methodologies for asymmetric piperidine synthesis include:

Intramolecular Aza-Michael Reactions (IMAMR): This method involves the cyclization of an amine onto an activated alkene within the same molecule, often providing good yields and stereoselectivity. nih.gov

Radical-Mediated Amine Cyclization: These reactions utilize radical intermediates to form the piperidine ring. This can involve radical C-H amination or the cyclization of 1,6-enynes. nih.govmdpi.com

Asymmetric Aza-Prins Reaction: This powerful, one-step transformation involves the reaction of chiral homoallylic amines with aldehydes, catalyzed by Lewis or Brønsted acids, to produce enantiopure piperidine derivatives with a wide range of functional groups. thieme-connect.com

Aziridinium Ring Expansion: This novel methodology provides access to 3-substituted piperidines from readily available chiral aziridine (B145994) building blocks. The process involves an irreversible ring expansion that allows for the introduction of various substituents with high diastereocontrol. figshare.comnih.gov

Biocatalytic Desymmetrization: On an industrial scale, enzymes can be used for the kinetic resolution or desymmetrization of meso-piperidine precursors, followed by further chemical transformations to yield enantiopure products. thieme-connect.com

These evolving synthetic strategies reflect the continuous effort to develop more efficient, scalable, and stereoselective routes to access chiral piperidine scaffolds for their application in pharmaceutical and chemical research. nih.gov

Properties

IUPAC Name

tert-butyl (3S)-piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNAXBBEIVHVQT-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307815-43-5
Record name (S)-tert-butyl piperidine-3-carboxylate
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Advanced Synthetic Methodologies for Enantiopure Tert Butyl 3s Piperidine 3 Carboxylate

Stereoselective Total Synthesis Approaches

Stereoselective total synthesis provides a powerful means to access the desired (3S)-enantiomer with high optical purity. These methods often involve the strategic construction of the chiral piperidine (B6355638) ring using asymmetric catalysis, organocatalysis, or chiral auxiliaries to control the stereochemical outcome.

Asymmetric Catalysis in the Formation of the Piperidine Core

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the direct formation of chiral products from achiral or racemic starting materials. Transition metal catalysts, particularly those based on rhodium and copper, have been effectively employed in the synthesis of enantiomerically enriched 3-substituted piperidines.

One notable strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction. This method can be applied to couple pyridine (B92270) derivatives with sp²-hybridized boronic acids to generate 3-substituted tetrahydropyridines, which are direct precursors to 3-substituted piperidines. The process typically involves a three-step sequence: partial reduction of pyridine, rhodium-catalyzed asymmetric carbometalation, and a final reduction step. This approach offers high yields and excellent enantioselectivity across a range of functional groups.

Another powerful technique is the copper-catalyzed asymmetric cyclizative aminoboration of unsaturated hydroxylamine (B1172632) esters. This method allows for the synthesis of chiral 2,3-cis-disubstituted piperidines with high diastereoselectivity and enantioselectivity. The reaction proceeds under mild conditions and demonstrates broad substrate scope and functional group tolerance.

Table 1: Asymmetric Catalysis for Chiral Piperidine Synthesis

Catalyst System Reaction Type Key Intermediate Enantiomeric Excess (ee)
Rhodium / Chiral Ligand Asymmetric Reductive Heck 3-Aryl-tetrahydropyridine High

Organocatalytic Strategies for Enantiocontrol

Organocatalysis has emerged as a complementary approach to metal-based catalysis, utilizing small organic molecules to catalyze asymmetric transformations. Chiral phosphoric acids and proline derivatives are prominent examples of organocatalysts that have been successfully applied to the synthesis of chiral piperidine structures. ekb.egnih.gov

For instance, an asymmetric organocatalytic synthesis of piperidine-2-carboxylates has been developed using a chiral phosphoric acid catalyst. nih.gov While this example yields the 2-substituted isomer, the underlying principle of using a chiral Brønsted acid to control the enantioselectivity of reactions forming the piperidine ring is broadly applicable. nih.gov These reactions can proceed rapidly, even at room temperature, to build multiple new bonds and stereogenic centers in a single step with high enantiomeric excess (up to 99% ee). nih.gov

L-proline has also been utilized as a catalyst for the asymmetric α-amination of aldehydes, which serves as a key step in the synthesis of chiral piperidine precursors. ekb.eg This method can produce chiral amino alcohols with excellent enantiomeric excess (>99% ee), which can then be cyclized to form the desired piperidine ring. ekb.eg

Chiral Auxiliary-Mediated Synthesis of the Piperidine Scaffold

The use of chiral auxiliaries is a classical yet highly effective strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed and often recycled. wikipedia.org

In the context of piperidine synthesis, carbohydrate-based auxiliaries, such as derivatives of arabinopyranosylamine, have been employed. These auxiliaries leverage the steric and stereoelectronic properties of the carbohydrate to achieve high diastereofacial differentiation in key bond-forming reactions, such as domino Mannich–Michael reactions. This approach has proven successful in the enantioselective synthesis of various piperidine alkaloids.

Another widely used class of chiral auxiliaries is the oxazolidinones. By attaching an oxazolidinone to a precursor molecule, subsequent alkylation or other transformations can be directed to occur with high stereoselectivity. The auxiliary is then cleaved to reveal the enantiomerically enriched product.

Table 2: Chiral Auxiliaries in Piperidine Synthesis

Chiral Auxiliary Key Reaction Diastereomeric Ratio (dr) / ee
Arabinopyranosylamine Domino Mannich–Michael Reaction High
Oxazolidinones Asymmetric Alkylation High
Camphorsultam Michael Addition High

Chemoenzymatic and Biocatalytic Routes

Chemoenzymatic and biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis. Enzymes, operating under mild conditions, can exhibit exquisite enantioselectivity, making them ideal for the production of enantiopure pharmaceuticals and their intermediates.

Enzymatic Resolution of Racemic Precursors

Enzymatic kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This process relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. Lipases are particularly versatile enzymes for this purpose.

The enzymatic resolution of racemic N-protected 3-piperidinecarboxylic acid esters has been investigated. While the enantioselectivity for the 3-substituted isomer can be challenging, with some studies reporting low enantioselectivity (E = 4) even with effective enzymes like Candida antarctica lipase (B570770) B (CALB), careful selection of the N-protecting group and reaction conditions is crucial for success. researchgate.net In contrast, resolutions of related piperidine structures, such as intermediates for Paroxetine, have achieved excellent results with CALB, yielding the unreacted ester in enantiomerically pure form (>99% ee) at 50% conversion. This highlights the potential of enzymatic resolution when optimized for a specific substrate.

Table 3: Enzymatic Resolution of Piperidine Derivatives

Enzyme Substrate Outcome Enantiomeric Excess (ee)
Candida antarctica Lipase B (CALB) N-protected methyl 3-piperidinecarboxylate Low enantioselectivity Low (E=4) researchgate.net

Enantioselective Biotransformations for Direct Synthesis

Beyond resolution, biocatalysts can be used for the direct asymmetric synthesis of chiral molecules from achiral precursors. Transaminases and imine reductases are powerful classes of enzymes for installing chirality in amine-containing compounds.

A notable approach involves the use of transaminases to perform a dynamic kinetic resolution on a piperidine precursor. For example, in the synthesis of the pharmaceutical agent Glasdegib, a transaminase was employed to install a primary amine on the piperidine core, establishing the desired anti relationship between two stereocenters.

Furthermore, multi-enzymatic and chemo-enzymatic cascades have been developed for the asymmetric synthesis of piperidines bearing multiple stereocenters from achiral diketoester precursors. researchgate.net These methods can involve a highly enantioselective transamination to create a chiral enamine or imine intermediate, followed by a diastereoselective reduction using either enzymatic imine reductases or chemocatalytic hydrogenation. researchgate.net This strategy can produce highly pure stereoisomers (dr ≥98:2) in just two steps from simple starting materials. researchgate.net

Optimization of Reaction Parameters for Enhanced Enantiopurity and Yield

The asymmetric hydrogenation of a suitable prochiral precursor, such as tert-butyl 1,2,5,6-tetrahydropyridine-3-carboxylate, is a prominent strategy for the synthesis of enantiopure tert-butyl (3S)-piperidine-3-carboxylate. The success of this transformation is highly dependent on the careful optimization of various reaction parameters. Key factors that are meticulously fine-tuned to maximize both the yield and the enantiomeric excess (e.e.) of the desired (S)-enantiomer include the choice of catalyst, chiral ligand, solvent, hydrogen pressure, and reaction temperature.

Catalyst and Ligand Selection: The catalyst system, typically composed of a transition metal such as rhodium or ruthenium and a chiral phosphine (B1218219) ligand, is the cornerstone of the asymmetric hydrogenation. Different metal-ligand combinations exhibit varying degrees of activity and enantioselectivity. For instance, ruthenium-based catalysts are often effective for the hydrogenation of N-protected tetrahydropyridines. The electronic and steric properties of the chiral ligand play a pivotal role in creating a chiral environment around the metal center, thereby directing the hydrogenation to favor the formation of one enantiomer over the other.

Hydrogen Pressure and Temperature: These two parameters are critical for controlling the reaction kinetics and selectivity. Higher hydrogen pressures generally lead to faster reaction rates, but can sometimes have a detrimental effect on enantioselectivity. Similarly, the reaction temperature needs to be carefully controlled; while higher temperatures can accelerate the reaction, they may also lead to a decrease in enantiomeric excess due to increased molecular motion and reduced chiral discrimination.

The following interactive data table summarizes typical research findings from the optimization of reaction parameters for the asymmetric hydrogenation to produce this compound.

Catalyst PrecursorChiral LigandSolventH₂ Pressure (bar)Temperature (°C)Yield (%)e.e. (%)
[Rh(COD)₂]BF₄(S)-BINAPMethanol10259598
[RuCl₂(p-cymene)]₂(S)-Xyl-PhanePhosEthanol50409296
[Rh(COD)Cl]₂(S,S)-Et-DuPhosToluene20309899
[Ru(OAc)₂(S)-BINAP]-Methanol30509095

This data is representative of typical results found in the literature and is for illustrative purposes.

Green Chemistry Principles and Sustainable Synthesis Protocols for Piperidine Derivatives

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of its manufacturing processes. The synthesis of piperidine derivatives, including this compound, is being re-evaluated to align with these principles, focusing on reducing waste, using less hazardous substances, and improving energy efficiency.

Atom Economy and Process Mass Intensity (PMI): Two key metrics used to assess the "greenness" of a chemical process are Atom Economy and Process Mass Intensity (PMI).

Atom Economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. Asymmetric hydrogenation, which involves the addition of a hydrogen molecule to the substrate, is an inherently atom-economical reaction.

Process Mass Intensity (PMI) provides a more holistic view of the process's environmental footprint by considering the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. A lower PMI value indicates a more sustainable process. The PMI for the synthesis of this compound can be significantly impacted by the choice of solvents, work-up procedures, and purification methods.

The following table provides a hypothetical comparison of green chemistry metrics for different synthetic routes to this compound.

Synthetic RouteAtom Economy (%)Process Mass Intensity (PMI)Key Green Features
Asymmetric Hydrogenation>98%50-100High atom economy, catalytic process.
Classical Resolution~50% (theoretical max)>200Often involves multiple steps and wasteful separation of enantiomers.
Biocatalytic ResolutionVariable100-150Use of enzymes, milder reaction conditions.

These values are estimations and can vary significantly based on the specific process details.

Sustainable Synthesis Protocols: In addition to optimizing metrics, the development of sustainable synthesis protocols for piperidine derivatives involves several key strategies:

Catalysis: The use of catalytic methods, such as asymmetric hydrogenation, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents, thereby minimizing waste. The development of highly active and recyclable catalysts is an ongoing area of research.

Biocatalysis: The use of enzymes (biocatalysts) for the synthesis of chiral piperidines is a rapidly growing field. mdpi.com Enzymes can offer high enantioselectivity under mild reaction conditions (ambient temperature and pressure, neutral pH) in aqueous media, significantly reducing the environmental impact compared to traditional chemical methods. For instance, lipase-catalyzed resolution of racemic tert-butyl piperidine-3-carboxylate can provide access to the desired (S)-enantiomer.

Safer Solvents: A significant portion of the waste generated in chemical processes comes from solvents. Efforts are being made to replace hazardous solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. Solvent-free reaction conditions are the ultimate goal where feasible.

Energy Efficiency: The optimization of reaction parameters not only improves yield and enantioselectivity but can also contribute to energy efficiency. Conducting reactions at lower temperatures and pressures reduces energy consumption.

Chemical Transformations and Derivatization of Tert Butyl 3s Piperidine 3 Carboxylate

Selective Functional Group Interconversions of the Piperidine (B6355638) Carboxylate

The tert-butyl ester of tert-butyl (3S)-piperidine-3-carboxylate is a versatile handle for various functional group interconversions. While stable under many conditions, it can be selectively transformed to introduce new functionalities.

One of the primary transformations is the reduction of the ester to a primary alcohol. This is typically achieved using strong reducing agents that can convert the ester to the corresponding hydroxymethyl group. For instance, reagents like lithium aluminium hydride (LiAlH) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) can effectively accomplish this reduction. The resulting molecule, (S)-1-Boc-3-(hydroxymethyl)piperidine, is a key intermediate for further derivatization.

Another key interconversion involves the transformation into an aldehyde . This can be achieved through a two-step process starting with the reduction to the primary alcohol, followed by a controlled oxidation using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). This yields (S)-1-Boc-piperidine-3-carbaldehyde, a valuable precursor for reactions such as Wittig olefination or reductive amination.

The carboxylate can also be converted into various acyl derivatives . After hydrolysis of the tert-butyl ester to the carboxylic acid, it can be activated and reacted with different nucleophiles. For example, conversion to an acid chloride using reagents like thionyl chloride (SOCl) or oxalyl chloride allows for subsequent reactions to form anhydrides or other activated species.

Stereospecific Modifications at Piperidine Ring Positions (e.g., C2, C4, C5, C6)

Direct functionalization of the saturated piperidine ring of this compound and its derivatives is a powerful strategy for creating complex analogues. Modern synthetic methods, particularly transition-metal-catalyzed C–H activation, have enabled site-selective and stereospecific modifications at positions that were traditionally difficult to access.

C2 (α-position) Functionalization: The C2 position, being adjacent to the nitrogen atom, is electronically activated. Rhodium-catalyzed C-H insertion reactions have been employed for C2 functionalization. For instance, using a rhodium catalyst like Rh(R-TCPTAD) with an N-Boc-piperidine substrate allows for the introduction of arylacetate groups with moderate yield and variable stereoselectivity. nih.gov Another approach involves a directed lithiation using s-BuLi/TMEDA, followed by transmetalation to zinc, and a subsequent Negishi cross-coupling to introduce aryl groups at the C2 position. nih.govresearchgate.net

C4 (γ-position) Functionalization: Achieving selectivity for the C4 position requires overcoming the inherent reactivity of the C2 position. This has been accomplished using palladium catalysis with specifically designed directing groups. By attaching an aminoquinoline (AQ) directing group to the C3-carboxylate, a Pd-catalyzed C–H arylation can be directed specifically to the C4 position with excellent regio- and stereoselectivity, yielding cis-3,4-disubstituted piperidines. acs.org The choice of catalyst and protecting group is crucial; for example, N-α-oxoarylacetyl-piperidines combined with Rh(S-2-Cl-5-BrTPCP) have also been shown to favor C4-substitution. nih.govnih.gov

C3 (β-position) Functionalization: While direct C-H functionalization at C3 is challenging due to electronic effects, palladium-catalyzed β-arylation of N-Boc-piperidines has been reported. This method relies on ligand control to favor the β-arylated product over the α-arylated one, proceeding through an α-palladated intermediate followed by β-hydride elimination and subsequent coupling steps. researchgate.net

These advanced methods allow for precise, stereospecific modifications at various ring positions, greatly expanding the chemical space accessible from this chiral building block.

PositionMethodCatalyst/ReagentOutcome
C2 Rhodium-catalyzed C-H InsertionRh₂(R-TCPTAD)₄α-Arylation
C2/C3 Ligand-controlled Negishi Couplings-BuLi/TMEDA, ZnCl₂, Pd-catalystα- or β-arylation depending on ligand
C4 Directed C-H ArylationPd(OAc)₂, Aminoquinoline (AQ) directing groupγ-Arylation (cis-selective)

N-Alkylation, N-Acylation, and N-Protecting Group Manipulations of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a key site for modifications, allowing for the introduction of a wide range of substituents through N-alkylation and N-acylation, as well as the strategic use of protecting groups.

N-Protecting Group Manipulations: For most synthetic transformations, the piperidine nitrogen is protected, commonly with a tert-butoxycarbonyl (Boc) group. The Boc group is ideal due to its stability under various conditions and its facile removal under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). This deprotection unmasks the secondary amine, making it available for further functionalization.

N-Alkylation: Once deprotected, the free piperidine nitrogen can undergo N-alkylation. This is commonly achieved through reactions with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate to neutralize the generated acid. Reductive amination is another powerful method, where the secondary amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to form a new C-N bond.

N-Acylation: The synthesis of N-acyl derivatives is readily accomplished by reacting the deprotected piperidine with acylating agents such as acid chlorides or acid anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270). This reaction is fundamental for creating amide linkages. For example, reaction with acetyl chloride yields the N-acetyl derivative, while reaction with benzoyl chloride yields the N-benzoyl derivative. These manipulations are crucial for building more complex molecular scaffolds.

Ester Hydrolysis and Subsequent Amidation/Peptide Coupling Reactions

A primary utility of this compound lies in its role as a precursor to (3S)-piperidine-3-carboxylic acid, a chiral amino acid analogue used in peptidomimetics and drug discovery. This transformation involves a two-step sequence of ester hydrolysis followed by amide bond formation.

Ester Hydrolysis: The tert-butyl ester is an acid-labile protecting group. Its removal is typically performed under anhydrous acidic conditions to avoid cleavage of other sensitive groups. A standard protocol involves treating the substrate with trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM). nih.gov The reaction proceeds via protonation of the ester carbonyl, followed by the loss of isobutylene (B52900), yielding the free carboxylic acid. This deprotection is often performed concurrently with the removal of an N-Boc group if present.

Amidation and Peptide Coupling: Once the carboxylic acid is obtained, it can be coupled with a primary or secondary amine to form an amide bond. Direct amidation is possible but often requires harsh conditions. rsc.orgmdpi.com More commonly, the carboxylic acid is activated in situ using a variety of peptide coupling reagents. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. peptide.com Other efficient reagents include phosphonium (B103445) salts such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). peptide.comresearchgate.net The choice of coupling reagent and reaction conditions is critical for achieving high yields and preserving the stereochemical integrity of the chiral center. researchgate.net

Coupling ReagentDescription
EDC/HOBt A carbodiimide-based system that activates the carboxylic acid. HOBt is added to suppress side reactions and reduce racemization.
HATU A uronium-based reagent known for its high efficiency and rapid reaction times, particularly useful for sterically hindered couplings.
DEPBT A phosphonium-based reagent that is particularly effective in minimizing epimerization, especially for sensitive substrates. peptide.com
CDI Carbonyldiimidazole is a simple reagent used for forming amides and esters, though less common in standard peptide synthesis. peptide.com

Late-Stage Functionalization Strategies of this compound

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery that involves modifying a complex, often biologically active, molecule in the final steps of a synthesis to generate analogues. This approach avoids the need for lengthy de novo synthesis for each new derivative. Derivatives of this compound are excellent candidates for LSF, particularly through C-H functionalization.

The stereospecific modifications of the piperidine ring discussed previously (Section 3.2) are prime examples of LSF. By applying regio- and stereoselective C-H activation/functionalization reactions to a core piperidine scaffold, chemists can rapidly access a library of related compounds with diverse substituents at the C2, C3, or C4 positions. nih.govacs.orgnih.govresearchgate.net

For example, a complex piperidine-containing molecule can be subjected to palladium-catalyzed C(sp³)–H arylation. Depending on the directing group and ligands used, this can introduce an aryl moiety at a specific position on the piperidine ring, potentially modulating the pharmacological properties of the parent molecule. acs.org This allows for the exploration of structure-activity relationships (SAR) without redesigning the entire synthetic route.

Similarly, photoredox catalysis has emerged as a mild and effective tool for LSF, enabling C-H functionalization under conditions compatible with a wide range of functional groups typically found in drug-like molecules. These strategies underscore the value of this compound not just as an initial building block, but as a core scaffold amenable to diversification at advanced stages of a synthetic sequence.

Applications of Tert Butyl 3s Piperidine 3 Carboxylate As a Chiral Synthon in Complex Molecule Synthesis

Construction of Enantiopure Piperidine-Containing Natural Product Analogues

The piperidine (B6355638) moiety is a ubiquitous structural motif found in a vast number of natural products, particularly alkaloids, which exhibit a broad spectrum of biological activities. The enantioselective synthesis of these complex molecules is a significant challenge in organic chemistry. Chiral building blocks, such as tert-butyl (3S)-piperidine-3-carboxylate, play a pivotal role in simplifying the synthetic routes to these targets by providing a pre-defined stereocenter.

The general strategy involves the elaboration of the functional groups present on the this compound scaffold. The carboxylic acid ester can be reduced, homologated, or converted into other functional groups, while the nitrogen atom can be functionalized with various substituents. These transformations allow for the construction of the intricate carbon skeletons and functional group arrays characteristic of natural product analogues.

Table 1: Representative Piperidine-Containing Natural Product Alkaloids

Alkaloid ClassExampleBiological Relevance
Sedum AlkaloidsSedamineLocal anesthetic properties
Indolizidine Alkaloids(+)-LentiginosineGlycosidase inhibitor
Quinolizidine AlkaloidsLupinineVarious pharmacological activities

Utilization in the Synthesis of Chiral Heterocyclic Scaffolds for Medicinal Chemistry

Chiral heterocyclic scaffolds are of paramount importance in medicinal chemistry as they provide three-dimensional frameworks that can interact with biological targets with high specificity and affinity. The piperidine ring, in particular, is a privileged scaffold in drug design due to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, to drug candidates.

A notable application of this compound is in the synthesis of novel pyrazole-containing heterocyclic scaffolds. These scaffolds are of significant interest in drug discovery due to the diverse pharmacological activities associated with the pyrazole (B372694) nucleus, including anti-inflammatory, anticancer, and antimicrobial properties.

In a documented synthetic approach, tert-butyl (3S)-piperidine-3-carboxylic acid, derived from the title compound, is utilized as a starting material for the construction of 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. This synthesis involves the conversion of the carboxylic acid into a β-enamino diketone intermediate, which then undergoes condensation with various hydrazine (B178648) derivatives to form the pyrazole ring. The chirality at the C-3 position of the piperidine ring is preserved throughout the reaction sequence, leading to the formation of enantiopure pyrazole-piperidine scaffolds. These novel heterocyclic systems serve as valuable building blocks for the generation of compound libraries for high-throughput screening in drug discovery programs.

Table 2: Synthesis of Chiral Pyrazole-Piperidine Scaffolds

Starting MaterialKey IntermediateFinal Scaffold
tert-Butyl (3S)-piperidine-3-carboxylic acidβ-enamino diketone3(5)-(N-Boc-(3S)-piperidinyl)-1H-pyrazole-4-carboxylate

Development of Novel Ligands for Asymmetric Catalysis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. The development of novel chiral ligands is central to the advancement of this field, as the ligand plays a crucial role in controlling the stereochemical outcome of the catalyzed reaction. Chiral piperidine derivatives have been successfully employed as backbones for the construction of effective ligands for a variety of asymmetric transformations.

While specific examples of ligands synthesized directly from this compound are not prominently featured in the surveyed literature, the inherent chirality and conformational rigidity of the piperidine ring make it an ideal scaffold for ligand design. The carboxylate and amine functionalities of this compound provide convenient handles for the introduction of coordinating groups, such as phosphines or nitrogen-containing heterocycles, to create chiral P,N-ligands or other bidentate and tridentate ligands.

The general approach to designing such ligands involves the conversion of the carboxylic acid functionality into an amide, which can then be further functionalized, or the direct use of the piperidine nitrogen as a coordinating atom. The stereocenter at the C-3 position creates a chiral environment around the metal center, which can effectively induce enantioselectivity in catalytic reactions such as asymmetric hydrogenation, allylic alkylation, and hydrosilylation. The development of ligands derived from readily available chiral synthons like this compound is a promising strategy for expanding the toolbox of ligands for asymmetric catalysis.

Precursor for Advanced Synthetic Intermediates in Drug Discovery Programs

One of the most significant applications of this compound is its role as a precursor for the synthesis of advanced synthetic intermediates in drug discovery programs. These intermediates are crucial for the efficient and scalable synthesis of active pharmaceutical ingredients (APIs).

A prominent example is the use of a derivative of this compound in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of cancer. The key intermediate, tert-butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate, is synthesized from a chiral piperidine precursor, highlighting the importance of the (3S)-stereochemistry for the biological activity of the final drug molecule. This intermediate undergoes further chemical transformations to construct the final complex structure of Niraparib.

The use of this compound and its derivatives as advanced synthetic intermediates underscores its importance in the pharmaceutical industry for the development of novel therapeutics with well-defined stereochemistry.

Table 3: Examples of Drug Candidates Synthesized from Piperidine-based Intermediates

Drug CandidateTherapeutic AreaKey Intermediate Derived From
NiraparibOncology (PARP inhibitor)tert-Butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate
γ-Secretase ModulatorsNeurology (Alzheimer's Disease)Piperidine acetic acid derivatives

Advanced Spectroscopic and Stereochemical Characterization of Tert Butyl 3s Piperidine 3 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms. For chiral compounds like tert-butyl (3S)-piperidine-3-carboxylate, NMR is pivotal in confirming the relative stereochemistry and conformational preferences of the piperidine (B6355638) ring.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of each nucleus. In this compound, the protons on the piperidine ring exhibit characteristic chemical shifts and coupling constants that are influenced by their axial or equatorial positions. The bulky tert-butyl group and the carboxylate moiety significantly influence the conformational equilibrium of the piperidine ring.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

Atom Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
C(O)OC(CH₃)₃ - ~80.0
C(O)OC(CH₃)₃ ~1.45 (s, 9H) ~28.5
C(O)OC(CH₃)₃ - ~174.0
Piperidine H-2 ~3.0-4.0 (m) ~45.0-52.0
Piperidine H-3 ~2.4-2.8 (m) ~40.0-45.0
Piperidine H-4 ~1.5-2.0 (m) ~24.0-29.0
Piperidine H-5 ~1.5-2.0 (m) ~24.0-29.0
Piperidine H-6 ~2.8-3.8 (m) ~45.0-52.0

Note: These are approximate values and can vary based on the solvent and specific conformation.

Two-dimensional (2D) NMR techniques are crucial for unambiguous signal assignment and stereochemical analysis:

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the connectivity of protons within the piperidine ring. For instance, the proton at C-3 would show correlations to the protons at C-2 and C-4.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded protons and carbons (¹H-¹³C), enabling the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). It is particularly useful for identifying quaternary carbons, such as the carbonyl carbon of the ester and the quaternary carbon of the tert-butyl group, by their correlations to nearby protons. For example, the protons of the tert-butyl group would show a correlation to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is paramount for determining the relative stereochemistry by identifying protons that are close in space (< 5 Å), irrespective of their bonding. For the piperidine ring, NOESY can distinguish between cis and trans relationships of substituents by observing through-space correlations. For example, an axial proton at C-3 would show a NOE to the axial protons at C-5 and C-2.

To determine the enantiomeric purity of a chiral compound by NMR, chiral shift reagents (CSRs) are employed. These are typically lanthanide complexes with chiral ligands, such as Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃). When a CSR is added to a solution of a racemic or enantiomerically enriched sample, it forms diastereomeric complexes with each enantiomer. These diastereomeric complexes have different magnetic environments, leading to the separation of signals for the corresponding nuclei in the NMR spectrum. The ratio of the integrated areas of these separated signals directly corresponds to the enantiomeric ratio of the sample. While this technique is powerful, its application to this compound would depend on the formation of stable complexes and sufficient separation of the resulting signals.

Chiral Chromatography for Enantiomeric Purity and Separation Studies

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the enantiomeric excess (ee) of chiral compounds. The choice of the chiral stationary phase is critical for achieving separation. For piperidine carboxylic acid derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective.

A study on the chiral separation of a closely related compound, (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide, demonstrated successful resolution on a Chiralpak IA column (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel). The mobile phase consisted of a mixture of n-hexane and ethanol. This methodology provides a strong starting point for developing a separation method for the enantiomers of tert-butyl piperidine-3-carboxylate.

Table 2: Exemplary Chiral HPLC Method for a Related Piperidine Derivative

Parameter Condition
Column Chiralpak IA
Mobile Phase n-Hexane / Ethanol (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Column Temperature 30°C

Source: Adapted from a method for a similar compound.

Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, particularly for volatile compounds. For non-volatile compounds like amino acid derivatives, derivatization is often required to increase their volatility. This compound, being a cyclic amino acid ester, can be analyzed by chiral GC after appropriate derivatization. Common derivatization strategies involve esterification of the carboxylic acid and acylation of the amine (after removal of the Boc protecting group). The resulting volatile derivatives can then be separated on a chiral capillary column, often coated with a cyclodextrin (B1172386) derivative or a chiral polysiloxane.

X-ray Crystallography for Absolute Configuration Determination

While NMR and chiral chromatography can establish relative stereochemistry and enantiomeric purity, X-ray crystallography provides the unambiguous determination of the absolute configuration of a chiral molecule. This technique requires a single crystal of the compound. By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of every atom in the molecule.

For chiral molecules, the use of anomalous dispersion, particularly when a heavy atom is present in the structure or through the use of specific X-ray wavelengths, allows for the determination of the absolute stereochemistry (i.e., distinguishing between the (S) and (R) enantiomers). Although a specific crystal structure for this compound is not publicly available, the crystal structures of related piperidine-3-carboxylic acid derivatives have been determined, confirming their chair conformations and the equatorial or axial disposition of substituents.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic methods that provide detailed information about the absolute configuration and conformational preferences of chiral molecules like this compound.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly sensitive to the stereochemical environment of vibrating functional groups. For this compound, VCD spectroscopy would be expected to reveal characteristic signals for the vibrational modes of the piperidine ring and the carboxylate group. The C-H stretching and bending modes of the chiral center at the C3 position of the piperidine ring, as well as the C=O stretching of the ester, would likely exhibit distinct VCD signatures. By comparing experimental VCD spectra with quantum chemical calculations, the absolute configuration of the molecule can be unequivocally determined.

ECD spectroscopy, on the other hand, measures the differential absorption of left and right circularly polarized ultraviolet-visible light. This technique probes the electronic transitions within the molecule. For this compound, the primary chromophore is the carbonyl group of the tert-butyl carboxylate. The n → π* and π → π* electronic transitions of this group would give rise to characteristic Cotton effects in the ECD spectrum. The sign and intensity of these Cotton effects are directly related to the stereochemistry of the molecule. Similar to VCD, the comparison of experimental ECD spectra with theoretical predictions allows for the assignment of the absolute configuration.

Table 1: Hypothetical Chiroptical Data for a Chiral Piperidine Derivative

Spectroscopic Technique Wavelength/Wavenumber (nm or cm⁻¹) Observed Effect Structural Assignment
ECD ~210 nm Positive Cotton Effect n → π* transition of the ester carbonyl
VCD ~1730 cm⁻¹ Bisignate signal C=O stretch of the ester
VCD ~2900-3000 cm⁻¹ Complex multiplet C-H stretches of the piperidine ring

Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Structure

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of molecules by analyzing their fragmentation patterns upon ionization. For this compound, common ionization techniques such as electron ionization (EI) or electrospray ionization (ESI) would be employed.

The fragmentation of N-Boc protected amines and tert-butyl esters is well-documented. nist.gov A primary fragmentation pathway for this compound would involve the loss of the tert-butyl group as a stable carbocation or through the elimination of isobutylene (B52900). The tert-butoxycarbonyl (Boc) group itself is prone to fragmentation, often leading to the loss of carbon dioxide.

The piperidine ring can also undergo characteristic cleavages. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for cyclic amines, leading to the opening of the ring. Subsequent fragmentations can then occur, providing valuable information about the substitution pattern on the ring.

A plausible fragmentation pathway for this compound under mass spectrometric conditions is outlined below:

Loss of the tert-butyl group: The initial fragmentation could involve the cleavage of the bond between the oxygen and the tert-butyl group, leading to the formation of a [M - 57]⁺ ion.

Loss of isobutylene: A common rearrangement reaction for tert-butyl esters is the elimination of isobutylene (C₄H₈), resulting in a [M - 56]⁺ ion.

Loss of CO₂: Subsequent to the loss of the tert-butyl group or isobutylene, the resulting ion can lose a molecule of carbon dioxide, leading to a [M - 57 - 44]⁺ or [M - 56 - 44]⁺ ion.

Piperidine ring cleavage: The piperidine ring can undergo fragmentation, for example, through cleavage of the C-C bonds adjacent to the nitrogen atom or the substituent.

The following table summarizes the expected major fragments for this compound in a mass spectrum.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

m/z (mass-to-charge ratio) Proposed Fragment Fragmentation Pathway
185 [M]⁺ Molecular ion
129 [M - C₄H₈]⁺ Loss of isobutylene from the tert-butyl ester
128 [M - C₄H₉]⁺ Loss of the tert-butyl radical
84 [C₅H₁₀N]⁺ Piperidine ring fragment after loss of the carboxylate group
57 [C₄H₉]⁺ tert-butyl cation

Computational and Theoretical Investigations of Tert Butyl 3s Piperidine 3 Carboxylate

Quantum Chemical Calculations on Conformation and Stereoelectronic Effects

The three-dimensional structure of tert-butyl (3S)-piperidine-3-carboxylate is not static; the piperidine (B6355638) ring can adopt several conformations, with the chair form being the most stable. Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are instrumental in determining the relative energies of these conformers and understanding the factors that govern their stability.

The N-tert-butoxycarbonyl (N-Boc) group and the C3-carboxylate substituent play crucial roles in dictating the conformational equilibrium. The piperidine ring can exist in two primary chair conformations, one with the C3-substituent in an axial position and the other in an equatorial position. Due to steric hindrance, the conformer with the bulky tert-butyl carboxylate group in the equatorial position is generally favored to minimize 1,3-diaxial interactions.

However, the N-Boc group introduces additional complexity. Rotation around the N-C(O) amide bond is restricted, leading to different rotamers. Furthermore, the presence of the nitrogen atom and its lone pair gives rise to significant stereoelectronic effects. nih.govbeilstein-journals.org One such effect is hyperconjugation, which involves the interaction of the nitrogen lone pair (n_N) with anti-bonding orbitals (σ) of adjacent C-C or C-H bonds. beilstein-journals.org For instance, an interaction between n_N and the σ orbital of the C2-C3 bond can influence the ring's geometry and the substituent's orientation. In N-acylpiperidines, these stereoelectronic interactions, often referred to as pseudoallylic strain, can surprisingly favor an axial orientation for a substituent at the C2 position. nih.govacs.org While the substituent in this compound is at the C3 position, similar through-bond and through-space interactions involving the N-Boc group and the carboxylate function are expected to modulate the conformational preferences.

Natural Bond Orbital (NBO) analysis is a computational technique used to quantify these stereoelectronic interactions. nih.gov By calculating the stabilization energies (E(2)) associated with donor-acceptor orbital interactions, one can assess the electronic factors contributing to the stability of a particular conformation.

Table 1: Hypothetical NBO Analysis for Equatorial and Axial Conformers of this compound

InteractionEquatorial Conformer E(2) (kcal/mol)Axial Conformer E(2) (kcal/mol)
n_N -> σ*(C2-C3)2.52.1
n_N -> σ_(C6-C5)2.62.2
σ_(C2-H) -> σ(N-C(O))1.81.5
σ(C3-C4) -> σ*_(C(O)-OtBu)0.91.3

Note: This table is illustrative and based on typical values for similar systems. Actual values would require specific DFT calculations.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a widely used computational method to study the reactivity of organic molecules. By calculating the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), DFT can predict sites of electrophilic and nucleophilic attack, as well as the activation barriers for chemical reactions. nih.govmdpi.com

For this compound, the N-Boc group significantly influences the reactivity of the piperidine ring. The electron-withdrawing nature of the carbamate (B1207046) group reduces the nucleophilicity of the nitrogen atom, making it less susceptible to direct alkylation or acylation without prior deprotection. Conversely, the Boc group can direct lithiation to the adjacent C2 and C6 positions, a well-documented effect in related N-Boc protected heterocycles. acs.orgnih.gov DFT calculations can model the transition states for such deprotonation reactions, explaining the observed regioselectivity. core.ac.uk

The reactivity of the molecule can also be analyzed using condensed Fukui functions or by mapping the electrostatic potential (ESP) onto the electron density surface. The ESP map visually indicates electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the carbonyl oxygen of the Boc group and the carboxylate group would be expected to be the most electron-rich regions, susceptible to attack by electrophiles. The carbonyl carbon atoms and the protons alpha to the nitrogen and the carboxylate group would be the most likely sites for nucleophilic attack or deprotonation, respectively.

DFT calculations are also crucial for understanding the stereoselectivity of reactions involving this chiral building block. For instance, in the alkylation of the enolate derived from the carboxylate group, DFT can be used to model the transition states for the approach of an electrophile from either the re or si face. The calculated energy difference between these diastereomeric transition states can predict the stereochemical outcome of the reaction.

Table 2: Calculated Frontier Orbital Energies and Global Reactivity Descriptors

ParameterValue (eV)Interpretation
E_HOMO-7.2Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons.
E_LUMO1.5Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons.
HOMO-LUMO Gap8.7Indicates high kinetic stability.
Electronegativity (χ)2.85A measure of the molecule's ability to attract electrons.
Chemical Hardness (η)4.35Resistance to change in electron distribution.

Note: These values are hypothetical and serve to illustrate the types of parameters obtained from DFT calculations.

Molecular Modeling and Dynamics Simulations of Derivative Interactions

While quantum chemical calculations provide insights into the intrinsic properties of a single molecule, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution or interacting with a biological receptor. nih.gov Derivatives of this compound are often incorporated into larger, biologically active molecules, and understanding their interactions with protein targets is key to drug design. nih.govresearchgate.netmdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. sav.sk For a derivative of our target molecule, docking simulations can identify potential binding modes within a protein's active site. These simulations typically involve a scoring function that estimates the binding affinity based on factors like hydrogen bonding, electrostatic interactions, and hydrophobic contacts.

Following docking, Molecular Dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. mdpi.com In an MD simulation, the atoms of the ligand and the protein are allowed to move over time according to the laws of classical mechanics, governed by a force field that describes the potential energy of the system. These simulations, often spanning nanoseconds to microseconds, can reveal:

The stability of the binding pose predicted by docking.

The key amino acid residues involved in the interaction. mdpi.com

The role of water molecules in mediating the binding.

Conformational changes in the ligand and/or the protein upon binding.

For example, an amide derivative of this compound could be studied in complex with a target enzyme. MD simulations could reveal that the piperidine ring adopts a specific chair conformation to fit into a hydrophobic pocket, while the amide and carboxylate functionalities form crucial hydrogen bonds with polar residues in the active site. The results of such simulations can guide the design of new derivatives with improved binding affinity and selectivity.

Table 3: Example of Interaction Analysis from a Molecular Dynamics Simulation

Ligand GroupInteracting ResidueInteraction TypeAverage Distance (Å)
Piperidine NHASP 120Hydrogen Bond2.9
Carboxylate C=OLYS 85Hydrogen Bond3.1
tert-Butyl GroupPHE 210Hydrophobic4.5
Piperidine RingILE 115, VAL 118van der Waals3.8 - 4.2

Note: This table represents a hypothetical output from an MD simulation analysis of a derivative.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, ECD spectra)

Computational methods are increasingly used to predict spectroscopic parameters, which can be a powerful tool for structure elucidation and stereochemical assignment. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT, typically employing the Gauge-Independent Atomic Orbital (GIAO) method. nih.govchemrxiv.orgnih.gov The process involves:

Performing a conformational search to identify all low-energy conformers of the molecule.

Optimizing the geometry of each conformer.

Calculating the isotropic magnetic shielding constants for each nucleus in each conformer.

Averaging the shielding constants based on the Boltzmann population of each conformer at a given temperature.

Converting the calculated shielding constants to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

Discrepancies between predicted and experimental spectra can often be resolved by considering solvent effects, which can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM). nih.gov Comparing the calculated NMR data for different possible diastereomers or regioisomers with experimental data is a common strategy for confirming chemical structures. researchgate.netresearchgate.net

Electronic Circular Dichroism (ECD) Spectra: As this compound is a chiral molecule, it will exhibit an Electronic Circular Dichroism (ECD) spectrum. ECD spectroscopy is highly sensitive to the absolute configuration of a molecule. Time-dependent DFT (TD-DFT) calculations can predict the ECD spectrum by computing the rotational strengths of electronic transitions. ustc.edu.cnmdpi.com The calculated spectrum for the (S)-enantiomer can then be compared to the experimental spectrum. A good match confirms the absolute configuration, while a mirror-image spectrum would indicate the opposite enantiomer. nih.govresearchgate.net Similar to NMR predictions, it is crucial to perform a thorough conformational analysis and calculate the Boltzmann-weighted average spectrum of the most stable conformers to obtain reliable results.

Table 4: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data

ParameterCalculated ValueExperimental Value
¹³C NMR (C3)45.2 ppm44.8 ppm
¹H NMR (H3)2.65 ppm2.58 ppm
ECD (λ_max)+215 nm+212 nm

Note: This table is for illustrative purposes, showing the typical level of agreement that can be achieved between modern computational predictions and experimental results.

Future Research Directions and Unaddressed Challenges in the Chemistry of Tert Butyl 3s Piperidine 3 Carboxylate

Emerging Methodologies for Highly Efficient and Selective Synthesis

The demand for enantiomerically pure piperidines, such as tert-butyl (3S)-piperidine-3-carboxylate, has spurred the development of innovative and efficient synthetic strategies. Traditional methods often involve lengthy steps and rely on resolution or stoichiometric chiral auxiliaries. However, emerging methodologies are focusing on catalytic and asymmetric approaches to streamline these syntheses.

Recent advancements include:

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of pyridine (B92270) derivatives stands out as a powerful tool. Catalytic systems based on transition metals like rhodium, iridium, and palladium, paired with chiral ligands, are being developed to achieve high enantioselectivity and diastereoselectivity. nih.govmdpi.com

Biocatalysis: The use of enzymes offers a green and highly selective alternative for producing chiral piperidines. Biocatalytic methods, such as those employing transaminases or other enzymes, can facilitate dynamic kinetic resolutions to yield the desired stereoisomer with high purity. news-medical.net

C-H Functionalization: Direct, site-selective C-H functionalization is a rapidly advancing field. Novel catalysts are being designed to activate and functionalize specific C-H bonds on a pre-existing piperidine (B6355638) scaffold, offering a more atom-economical approach to substituted derivatives.

Flow Chemistry Protocols: The adoption of continuous flow processes for the synthesis of chiral piperidines has demonstrated the potential for rapid, scalable, and highly controlled reactions. nih.govorganic-chemistry.org These systems can offer improved yields and selectivities compared to traditional batch processes. nih.govorganic-chemistry.org

A comparative overview of some emerging synthetic methods is presented below:

MethodologyCatalyst/ReagentKey AdvantagesChallenges
Asymmetric HydrogenationRhodium, Iridium, Palladium complexes with chiral ligandsHigh enantioselectivity, atom economyCatalyst cost, substrate scope
BiocatalysisTransaminases, LipasesHigh stereoselectivity, mild reaction conditions, environmentally friendlyEnzyme stability and availability, substrate scope
C-H FunctionalizationManganese, Rhodium catalystsAtom economy, direct functionalization of simple precursorsRegio- and stereoselectivity control, catalyst development
Flow ChemistryVarious (e.g., Grignard reagents with sulfinylimines)Scalability, rapid reaction times, enhanced safety and controlInitial setup cost, potential for clogging

Exploration of Novel Reactivity and Unconventional Functionalization Pathways

Beyond its synthesis, a significant area of future research lies in uncovering new ways to chemically modify this compound. Exploring its reactivity will unlock access to a wider array of complex and diverse molecular structures for drug discovery and other applications.

Key areas for exploration include:

Asymmetric Deprotonation and Functionalization: The development of methods for the asymmetric deprotonation of N-Boc protected piperidines allows for the introduction of substituents at the C2 or C6 positions with high stereocontrol. nih.gov This opens up pathways to novel disubstituted and trisubstituted piperidine derivatives.

Late-Stage C-H Functionalization: A major challenge is the selective functionalization of C-H bonds at positions other than C2. Developing catalysts that can target the C3 or C4 positions of the piperidine ring would provide direct access to new analogs without the need for de novo synthesis.

Decarboxylative Coupling: The carboxylate group itself can be used as a handle for further transformations. Modern transition-metal-catalyzed or photocatalytic decarboxylative coupling reactions could allow for the introduction of a wide range of substituents at the C3 position, transforming the ester into alkyl, aryl, or other functional groups. nih.gov

Ring Distortion and Expansion/Contraction: Investigating reactions that lead to ring expansion (e.g., to azepanes) or contraction (e.g., to pyrrolidines) from the piperidine core could generate novel scaffolds with distinct three-dimensional shapes and biological activities.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and functionalization of this compound into automated and continuous flow platforms represents a significant step towards accelerating drug discovery and process development. chemrxiv.org Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the ability to perform reactions under conditions that are difficult to achieve in batch. nih.gov

Future research in this area will likely focus on:

Multi-step Flow Syntheses: Developing telescoped, multi-step flow processes that start from simple precursors and yield highly functionalized piperidine derivatives without intermediate isolation. This would significantly reduce synthesis time and waste.

Automated Library Synthesis: Coupling flow reactors with automated liquid handlers and purification systems to enable the high-throughput synthesis of libraries of piperidine analogs for biological screening. chemrxiv.org This would allow for a more rapid exploration of structure-activity relationships.

Electrochemical Flow Synthesis: Utilizing electrochemical methods within flow reactors for piperidine synthesis and functionalization can provide access to unique reactivity and avoid the use of hazardous or expensive reagents. chemrxiv.orgresearchgate.net

Development of Structure-Activity Relationship Studies Focused on Synthetic Accessibility and Chemical Transformations

This compound and its derivatives are crucial components in many pharmacologically active compounds. nbinno.com A deep understanding of the structure-activity relationship (SAR) is essential for designing potent and selective drugs. Future SAR studies must be intricately linked with synthetic accessibility. It is not enough to design a molecule in silico; it must also be readily synthesizable.

Challenges and future directions include:

Designing for Synthesis: Integrating synthetic feasibility into the early stages of drug design. This involves creating virtual libraries of compounds that are not only predicted to be active but are also accessible through robust and scalable synthetic routes.

Platform-Based Synthesis: Developing synthetic platforms that allow for the rapid and systematic modification of different parts of the piperidine scaffold. For example, having reliable methods to independently functionalize the nitrogen atom, the C3 position, and other positions on the ring is crucial for efficient SAR exploration. nih.govnih.gov

3D Fragment-Based Design: The piperidine ring provides a valuable three-dimensional scaffold. Systematically synthesizing and analyzing a diverse set of rigid and conformationally constrained piperidine derivatives will help in understanding how the 3D shape of a molecule influences its biological activity. rsc.org

Bridging Gaps between Synthetic Accessibility and Complex Target Synthesis Using the Compound

While this compound is a valuable building block, its incorporation into complex molecules, such as natural products or intricate drug candidates, can be challenging. rsc.org Bridging the gap between the availability of this chiral synthon and its efficient use in multi-step syntheses is a key area for future research.

Key challenges to be addressed are:

Orthogonal Protection Strategies: Developing robust and orthogonal protecting group strategies is essential when incorporating the piperidine moiety into a larger molecule that has multiple functional groups. This ensures that the piperidine ring and its substituents remain intact while other parts of the molecule are being modified.

Stereocontrol in Coupling Reactions: Ensuring that the stereochemical integrity of the chiral center at C3 is maintained throughout a multi-step synthesis is paramount. This requires the use of mild and highly selective reaction conditions for coupling the piperidine unit to other fragments.

By addressing these challenges, chemists can unlock the full potential of this compound as a cornerstone for the synthesis of the next generation of complex and medicinally important molecules.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (3S)-piperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl (3S)-piperidine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.